molecular formula C11H14ClNO3 B13578898 Methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylatehydrochloride

Methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylatehydrochloride

Cat. No.: B13578898
M. Wt: 243.68 g/mol
InChI Key: QLJZWFYUMXWEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride is a polycyclic compound featuring a hexahydroquinoline core fused with a ketone group and ester functionality. Its structure includes a partially saturated bicyclic system, where the hexahydroquinoline moiety adopts a puckered conformation, stabilized by intramolecular hydrogen bonding and van der Waals interactions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Crystallographic studies reveal that the hexahydroquinoline ring adopts a distorted boat or chair conformation depending on substituents, as seen in related compounds .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9;/h6H,2-5H2,1H3,(H,12,13);1H

InChI Key

QLJZWFYUMXWEAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)CCCC2.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and similar derivatives:

Compound Substituents Physicochemical Properties Structural Features Key References
Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride 2-carboxylate methyl ester, 4-keto, hydrochloride salt High solubility in polar solvents (due to HCl salt); melting point not reported Hexahydroquinoline core with boat conformation; intramolecular N–H∙∙∙O hydrogen bonds
HM10 : 2-(Methacryloyloxy)ethyl 4-(3,5-dichloro-2-hydroxyphenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3,5-dichloro-2-hydroxyphenyl, methacryloyloxyethyl ester Lower solubility (bulky ester group); enhanced thermal stability Dihedral angle between phenyl and quinoline rings: ~86°; stronger π-π stacking
HM13 : 2-(Methacryloyloxy)ethyl 4-(3-bromo-5-chloro-2-hydroxyphenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3-bromo-5-chloro-2-hydroxyphenyl, methacryloyloxyethyl ester Higher molecular weight (Br substitution); UV λmax shifted due to heavy halogens Similar ring puckering; bromine induces steric hindrance
Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-chloro-5-nitrophenyl, 3-carboxylate methyl ester Nitro group reduces solubility; melting point: ~250°C (decomposes) Planar nitro group disrupts ring puckering; C–Cl∙∙∙O interactions in crystal lattice
A5 : 4-(4-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide 4-chlorophenyl, thiazole carboxamide Melting point: 253°C; moderate solubility in DMSO Thiazole ring enables H-bonding with biological targets; planar amide group
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-methoxyphenyl, 3-carboxylate methyl ester Methoxy group enhances lipophilicity; melting point not reported Dihedral angle: 86.1° between phenyl and quinoline; C–H∙∙∙O intramolecular interaction

Structural Analysis

  • Ring Puckering and Conformation: The hexahydroquinoline core in the target compound adopts a boat conformation with a dihedral angle of 86.1° between the phenyl and quinoline rings, similar to its methoxyphenyl analog . In contrast, nitro-substituted derivatives (e.g., ) exhibit planar distortions due to strong electron-withdrawing effects, altering ring puckering .
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro and chloro groups (e.g., HM10, HM13) reduce electron density on the quinoline ring, increasing stability but decreasing solubility. Electron-Donating Groups (EDGs): Methoxy groups enhance lipophilicity and π-π stacking interactions in crystal lattices .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound significantly improves aqueous solubility compared to neutral analogs like HM10 or HM13, which rely on bulky ester groups that hinder dissolution .

Spectroscopic and Analytical Data

  • UV-Vis Spectroscopy : Bromine and chlorine substituents (HM13) cause bathochromic shifts in UV spectra, while methoxy groups () show minimal impact .
  • HPLC Retention : Hydrophilic hydrochloride salts elute earlier in reverse-phase HPLC compared to lipophilic esters (e.g., HM10), as inferred from methods in and .

Biological Activity

Methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies, highlighting its pharmacological potential and mechanisms of action.

Molecular Formula : C₁₁H₁₃N₁O₄
Molecular Weight : 223.225 g/mol
CAS Number : 150057-08-2

The compound possesses a unique structure that contributes to its biological properties. Its molecular weight and formula suggest potential interactions with biological molecules.

Antimicrobial Properties

Research indicates that methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit varying degrees of antimicrobial activity. For instance:

  • Inhibition of Mycobacterium tuberculosis : The compound showed an IC90 of 6.8 μM against Mycobacterium tuberculosis H37Ra while demonstrating weak cytotoxicity (GI50 of 84.7 μM) towards MRC-5 human lung-derived fibroblasts .
  • Lack of Activity Against Other Pathogens : It was inactive against several strains including Staphylococcus aureus, Candida albicans, and various Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline has been evaluated using the luminol chemiluminescence extinction assay. At a concentration of 10 μM, it reduced luminescence to 14% of the control reaction, suggesting significant antioxidant properties . This activity is attributed to its ability to interact with reactive oxygen species (ROS).

The mechanisms underlying the biological activities of methyl4-oxo-1,4,5,6,7,8-hexahydroquinoline are multifaceted:

  • Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
  • Antioxidant Mechanism : It may chelate metal ions or directly scavenge free radicals, thus mitigating oxidative stress in cells .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

StudyFindings
Study 1 Evaluated the compound's cytotoxicity and antimicrobial effects against various pathogens. Reported significant inhibition against Mycobacterium tuberculosis but not against other tested strains .
Study 2 Investigated the antioxidant properties using luminol assays; found effective at reducing ROS levels .
Study 3 Explored structural analogs and their effects on biological activity; highlighted the importance of substituents in enhancing efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.